molecular formula C9H16O8S2 B11972466 Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester CAS No. 27230-18-8

Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester

Cat. No.: B11972466
CAS No.: 27230-18-8
M. Wt: 316.4 g/mol
InChI Key: NGFWBJGIKDEXAF-UHFFFAOYSA-N
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Description

Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester is a complex organic compound with the molecular formula C9H16O8S2 and a molecular weight of 316.351 g/mol . This compound is known for its unique structure, which includes both ester and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include:

    Reactants: Carboxylic acid and ethanol

    Catalyst: Acid catalyst such as sulfuric acid (H2SO4) or tosic acid (TsOH)

    Reaction Conditions: The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester may involve more advanced techniques to ensure high yield and purity. These methods can include continuous flow reactors and the use of more efficient catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester and sulfonyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications.

Comparison with Similar Compounds

Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester can be compared with other similar compounds, such as:

These compounds share similar functional groups but differ in their specific structures and reactivities

Properties

CAS No.

27230-18-8

Molecular Formula

C9H16O8S2

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate

InChI

InChI=1S/C9H16O8S2/c1-3-16-8(10)5-18(12,13)7-19(14,15)6-9(11)17-4-2/h3-7H2,1-2H3

InChI Key

NGFWBJGIKDEXAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OCC

Origin of Product

United States

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